molecular formula C10H12N4 B6259191 (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine CAS No. 927986-54-7

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine

Cat. No. B6259191
CAS RN: 927986-54-7
M. Wt: 188.2
InChI Key:
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Description

1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine, also known as MIPM, is an organic compound that has been studied extensively in the scientific community. It is a member of the imidazol-pyridin-methanamine family, and has been used in a variety of scientific research applications.

Scientific Research Applications

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine has been used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interactions. It has also been used in the study of cell signaling pathways, and as a tool for studying the structure and function of proteins. Additionally, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine has been used in the study of gene expression and epigenetic regulation.

Mechanism of Action

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine acts as an inhibitor of enzymes and proteins, and is also known to interact with cell signaling pathways. It has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) in cell-based assays. Additionally, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine has been shown to interact with cell signaling pathways, such as the MAPK pathway, and to modulate the activity of transcription factors such as NF-κB.
Biochemical and Physiological Effects
(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and transcription factors, and to inhibit the activity of PI3K and PKC. Additionally, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine has been shown to modulate the expression of genes involved in cell cycle progression, apoptosis, and the immune response.

Advantages and Limitations for Lab Experiments

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine is relatively stable, and can be stored for long periods of time without significant degradation. However, (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine can be difficult to work with in certain experimental systems, and can be toxic to cells at high concentrations.

Future Directions

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine has several potential future directions of research. One potential direction is to further explore its mechanism of action, and to identify additional targets and pathways that it may interact with. Additionally, further research could be conducted on the biochemical and physiological effects of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine, and its potential applications in drug discovery and development. Additionally, further research could be conducted on the potential toxicity of (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine, and the development of strategies to reduce its toxicity. Finally, further research could be conducted on the potential for (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine to be used as a therapeutic agent, and the development of strategies to optimize its therapeutic effects.

Synthesis Methods

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine can be synthesized through a five-step process, beginning with the reaction of 2-methyl-2-imidazoline and pyridine-3-carbaldehyde. This initial reaction is followed by a condensation reaction with formaldehyde, followed by a reduction reaction with sodium borohydride. The fourth step is a reaction with hydrochloric acid, and the final step is a reaction with sodium hydroxide. Each step in the synthesis process is important for producing the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with pyridin-3-ylmethanamine in the presence of a reducing agent.", "Starting Materials": [ "1-methyl-1H-imidazole-2-carbaldehyde", "pyridin-3-ylmethanamine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-imidazole-2-carbaldehyde and pyridin-3-ylmethanamine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Purify the product by column chromatography or recrystallization to obtain (1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine as a white solid." ] }

CAS RN

927986-54-7

Product Name

(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methanamine

Molecular Formula

C10H12N4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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